![molecular formula C8H16Cl2N2O2 B13522509 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The industrial production methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
作用機序
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, participating in various chemical reactions. Its bicyclic structure and the presence of nitrogen atoms contribute to its reactivity and ability to form stable complexes with other molecules .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a bicyclic structure, commonly used as a catalyst and base in organic synthesis.
Triethylenediamine: Another bicyclic compound with similar properties and applications in catalysis and synthesis.
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is unique due to its specific acetic acid derivative structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
特性
分子式 |
C8H16Cl2N2O2 |
|---|---|
分子量 |
243.13 g/mol |
IUPAC名 |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8(12)5-10-4-6-1-2-7(10)3-9-6;;/h6-7,9H,1-5H2,(H,11,12);2*1H |
InChIキー |
YZXKNDHNOOJKLD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(C1CN2)CC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


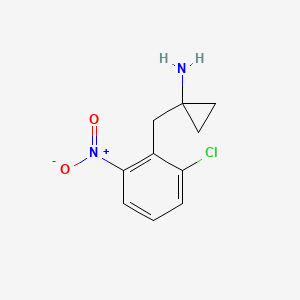
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
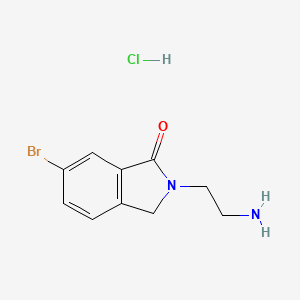
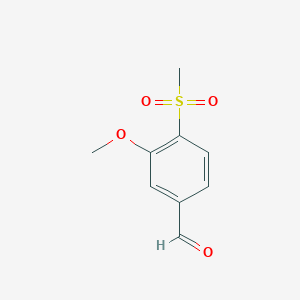
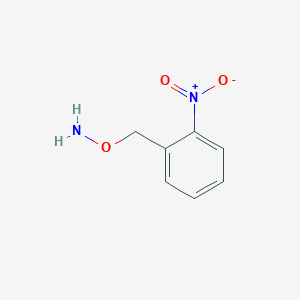


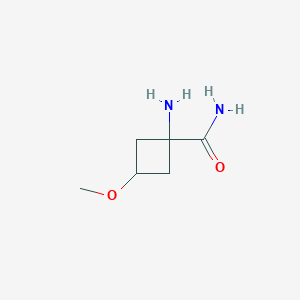
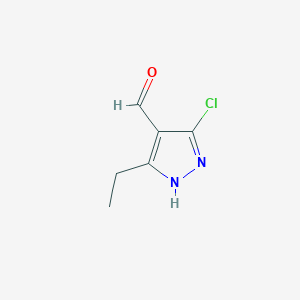
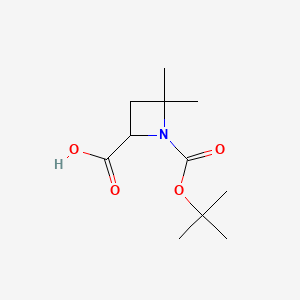
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
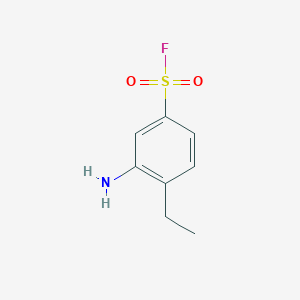

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
